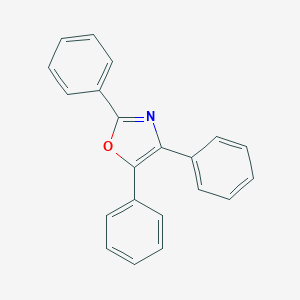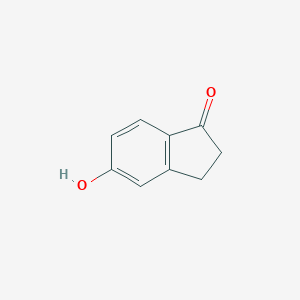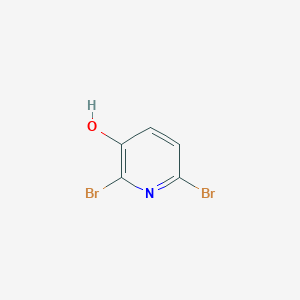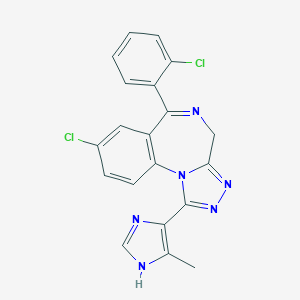
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is commonly known as "CCT" and is a potent and selective GABA-A receptor modulator. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal excitability and the calming effects associated with benzodiazepines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine include anxiolysis, sedation, muscle relaxation, anticonvulsant effects, and cognitive impairment. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine in lab experiments include its potent and selective GABA-A receptor modulation, its well-established pharmacological profile, and its potential therapeutic applications in various neurological disorders. However, its limitations include its potential for addiction and abuse, its cognitive impairment effects, and its potential for side effects such as respiratory depression.
Orientations Futures
For research on 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine include further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing more selective GABA-A receptor modulators with reduced potential for addiction and abuse. Finally, studies could investigate the potential for combination therapies with other drugs to enhance the therapeutic effects of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine while minimizing its side effects.
Méthodes De Synthèse
The synthesis of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine involves the reaction of 2-amino-5-chlorobenzophenone with 5-methyl-4-imidazolecarboxaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to yield the final product.
Applications De Recherche Scientifique
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
117291-09-5 |
|---|---|
Nom du produit |
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine |
Formule moléculaire |
C20H14Cl2N6 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
8-chloro-6-(2-chlorophenyl)-1-(5-methyl-1H-imidazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H14Cl2N6/c1-11-18(25-10-24-11)20-27-26-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)28(17)20/h2-8,10H,9H2,1H3,(H,24,25) |
Clé InChI |
LJCYNUJQHTZWBW-ZZEZOPTASA-N |
SMILES isomérique |
CC\1=NC=N/C1=C\2/NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
SMILES |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
SMILES canonique |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



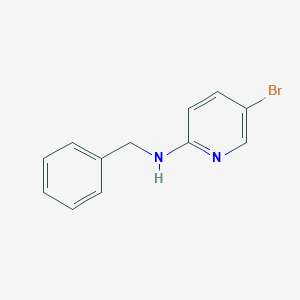
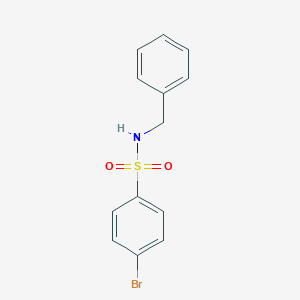

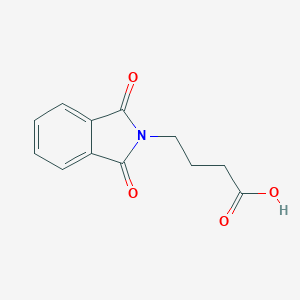

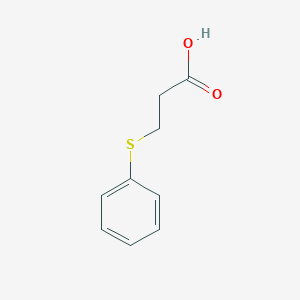
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)
![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
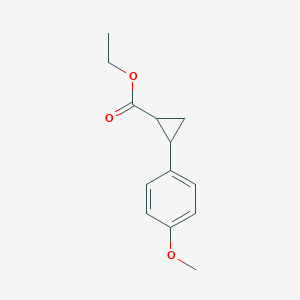
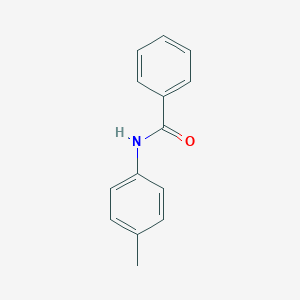
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
